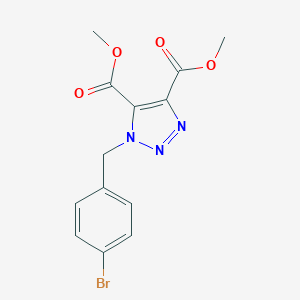
dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DBT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBT is a member of the triazole family of compounds, which are widely used in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been extensively studied in various fields of scientific research due to its unique chemical properties. One of the most promising applications of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is in the field of medicinal chemistry. dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has also been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The mechanism of action of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Specifically, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
Biochemical and Physiological Effects
dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and antimicrobial activity, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has also been found to have anti-inflammatory and antioxidant properties. Specifically, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are known to contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate for lab experiments is its relatively low cost and ease of synthesis. In addition, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to be stable under a wide range of conditions, making it a suitable compound for in vitro and in vivo studies. However, one of the main limitations of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in vivo, which could provide valuable insights into its potential therapeutic applications. Finally, the development of novel drug delivery systems for dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Conclusion
In conclusion, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a promising chemical compound with a wide range of potential applications in scientific research. Its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties make it a valuable compound for drug discovery and development. While there are still many questions to be answered about the mechanism of action and potential therapeutic applications of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, its unique chemical properties make it a promising target for future research.
Métodos De Síntesis
Dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-bromobenzyl alcohol, which is then reacted with 1,2,3-triazole-4,5-dicarboxylic acid to form the corresponding ester. The final step involves the methylation of the ester using dimethyl sulfate to yield dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate. The overall yield of this process is around 40%, and the purity of the final compound can be improved through recrystallization or chromatography.
Propiedades
Fórmula molecular |
C13H12BrN3O4 |
|---|---|
Peso molecular |
354.16 g/mol |
Nombre IUPAC |
dimethyl 1-[(4-bromophenyl)methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H12BrN3O4/c1-20-12(18)10-11(13(19)21-2)17(16-15-10)7-8-3-5-9(14)6-4-8/h3-6H,7H2,1-2H3 |
Clave InChI |
VHGBOYMLTQVAGY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C(=O)OC |
SMILES canónico |
COC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



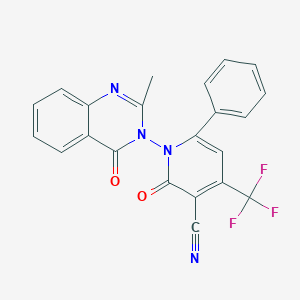
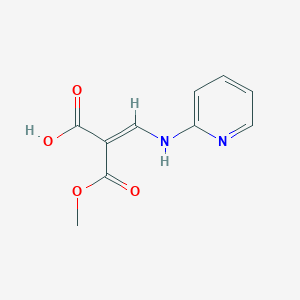
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)

![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
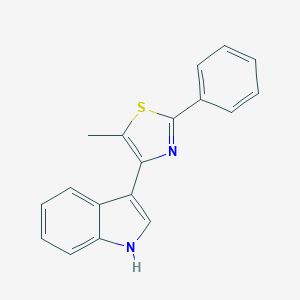


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)
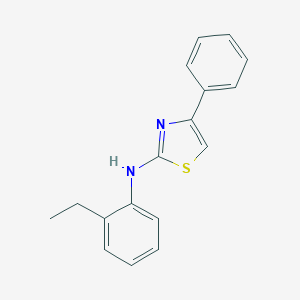
![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B289493.png)